2-{[5-(3-methoxyphenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-{[5-(3-methoxyphenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, commonly known as MIPT, is a chemical compound that belongs to the class of isoquinoline derivatives. MIPT has generated significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
The mechanism of action of MIPT is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the central nervous system. MIPT has been shown to bind to various receptor sites, including dopamine, serotonin, and norepinephrine receptors, and to inhibit the reuptake of these neurotransmitters. MIPT has also been shown to increase the release of dopamine and serotonin in certain brain regions, suggesting that it may have a modulatory effect on these neurotransmitters.
Biochemical and Physiological Effects:
MIPT has been shown to have a range of biochemical and physiological effects. In animal studies, MIPT has been shown to increase locomotor activity, reduce anxiety-like behaviors, and improve cognitive function. MIPT has also been shown to increase the levels of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
MIPT has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. MIPT is also stable under a range of conditions, making it suitable for use in a variety of experimental protocols. However, MIPT has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. MIPT can also be toxic at high concentrations, which can limit its use in some experimental models.
Future Directions
There are several future directions for research on MIPT. One area of interest is the development of new MIPT derivatives with improved pharmacological properties. Another area of interest is the investigation of the long-term effects of MIPT on the central nervous system. Further research is also needed to elucidate the precise mechanism of action of MIPT and to identify its potential therapeutic applications in the treatment of various diseases. Finally, more studies are needed to determine the safety and toxicity of MIPT in humans.
Conclusion:
MIPT is a chemical compound with significant potential for use in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MIPT and to identify its applications in the treatment of various diseases.
Scientific Research Applications
MIPT has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, MIPT has been evaluated for its potential as a neuroprotective agent, anxiolytic, and antidepressant. In neuroscience, MIPT has been studied for its effects on the central nervous system, including its ability to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. In pharmacology, MIPT has been examined for its potential as a drug target for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-17-8-4-7-15(11-17)19-12-18(21-25-19)20(23)22-10-9-14-5-2-3-6-16(14)13-22/h2-8,11-12H,9-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVSZVZUIHTZGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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